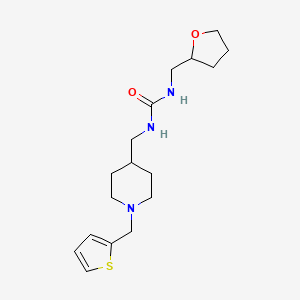
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H27N3O2S and its molecular weight is 337.48. The purity is usually 95%.
BenchChem offers high-quality 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized for assessing antiacetylcholinesterase activity highlights the importance of spacer optimization linking pharmacophoric moieties for inhibitory activities, suggesting potential applications in developing treatments for neurodegenerative diseases (J. Vidaluc et al., 1995).
- The synthesis and pharmacological evaluation of furnidipine stereoisomers explore the therapeutic applications of tetrahydrofuran derivatives in cardiovascular diseases, emphasizing the role of stereochemistry in drug efficacy (R. Alajarín et al., 1995).
Green Chemistry Applications
- Enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF, demonstrates the application of tetrahydrofuran derivatives in biocatalysis and organic synthesis, contributing to more sustainable chemical processes (Y. Simeó et al., 2009).
Material Science Applications
- Research on Mannich bases as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions presents an industrial application of urea derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (M. Jeeva et al., 2015).
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-12-15-3-1-9-22-15)18-11-14-5-7-20(8-6-14)13-16-4-2-10-23-16/h2,4,10,14-15H,1,3,5-9,11-13H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCMVAPKYKBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)
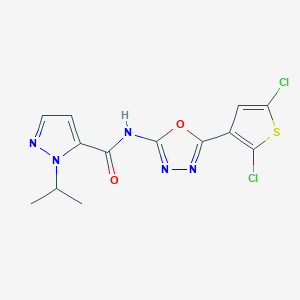
![(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2360127.png)
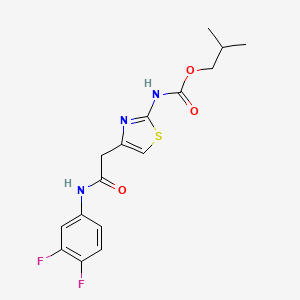
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)
![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)

![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)
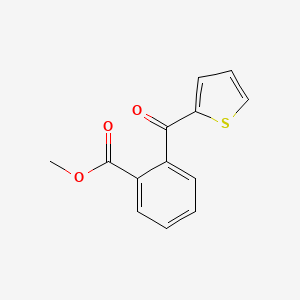
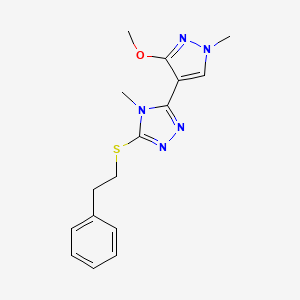
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)